(+/-)-11-Hydroxy-delta9-THC-D3

Catalog No.
S1786808
CAS No.
362044-74-4
M.F
C21H27D3O3
M. Wt
333.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+/-)-11-Hydroxy-delta9-THC-D3

CAS Number

362044-74-4

Product Name

(+/-)-11-Hydroxy-delta9-THC-D3

IUPAC Name

(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C21H27D3O3

Molecular Weight

333.5

InChI

InChI=1S/C21H30O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h10-12,16-17,22-23H,4-9,13H2,1-3H3/t16-,17-/m1/s1/i1D3

InChI Key

YCBKSSAWEUDACY-MVOYJBSWSA-N

SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)CO)O

Synonyms

(±)-11-hydroxy-Δ9-Tetrahydrocannabinol-d3

(+/-)-11-Hydroxy-delta9-tetrahydrocannabinol-D3 is a synthetic analog of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound is characterized by the presence of a hydroxyl group at the 11th carbon position, which significantly influences its biological activity and receptor interactions. The "D3" designation indicates that this compound contains three deuterium atoms, which are isotopes of hydrogen, enhancing its stability and making it useful as an internal standard in analytical chemistry .

, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone, specifically 11-keto-delta9-tetrahydrocannabinol.
  • Reduction: The hydroxyl group can be reduced to regenerate delta-9-tetrahydrocannabinol.
  • Substitution: The hydroxyl group can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Chromium trioxide (CrO3) in acetic acid is typically used.
  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether serves as a common reducing agent.
  • Substitution: Various nucleophiles such as halides or amines can be utilized in the presence of a base.

(+/-)-11-Hydroxy-delta9-tetrahydrocannabinol-D3 is an active metabolite of delta-9-tetrahydrocannabinol and acts as a potent agonist at cannabinoid receptors. Its unique structure allows for enhanced binding affinity and potency compared to its parent compound, making it significant for therapeutic applications. Research has indicated potential benefits in areas such as pain relief, anti-inflammatory effects, and neuroprotection .

The synthesis of (+/-)-11-Hydroxy-delta9-tetrahydrocannabinol-D3 typically involves the hydroxylation of delta-9-tetrahydrocannabinol. This process can be achieved through various oxidation methods, with a common approach being the use of chromium trioxide in acetic acid. The reaction conditions must be carefully controlled to ensure selectivity for the 11th carbon position.

In industrial settings, continuous flow reactors may be employed to maintain precise control over reaction conditions, ensuring high yield and purity. Purification techniques such as chromatography are often utilized to isolate the desired compound from by-products .

(+/-)-11-Hydroxy-delta9-tetrahydrocannabinol-D3 has numerous applications in scientific research:

  • Analytical Chemistry: It serves as a reference standard for quantifying cannabinoids in biological samples.
  • Biological Studies: Investigated for effects on cellular signaling pathways and receptor interactions.
  • Pharmaceutical Development: Explored for therapeutic potential in pain management and other medical conditions.
  • Quality Control: Used in the cannabis industry for quality assurance of cannabinoid products .

Research has shown that (+/-)-11-Hydroxy-delta9-tetrahydrocannabinol-D3 interacts with cannabinoid receptors in a manner similar to delta-9-tetrahydrocannabinol but with enhanced potency. Studies have focused on its role in modulating various physiological processes through these interactions, contributing to its potential therapeutic effects .

Similar Compounds

  • Delta-9-Tetrahydrocannabinol: The primary psychoactive component of cannabis.
  • 11-Keto-delta9-tetrahydrocannabinol: An oxidized derivative of delta-9-tetrahydrocannabinol.
  • Cannabidiol: A non-psychoactive cannabinoid known for its therapeutic potential.

Uniqueness

(+/-)-11-Hydroxy-delta9-tetrahydrocannabinol-D3 stands out due to its enhanced binding affinity and specificity for cannabinoid receptors compared to delta-9-tetrahydrocannabinol. Its hydroxyl group at the 11th position allows for more targeted interactions, making it particularly valuable for research into cannabinoid-based therapies .

This compound's distinct properties also make it a crucial tool in analytical methods for studying cannabinoids and their metabolites, further underscoring its significance in both research and clinical contexts.

Hydroxylation Strategies for Delta9-THC Precursor Functionalization

The synthesis of (+/-)-11-Hydroxy-delta9-THC-D3 requires sophisticated hydroxylation methodologies targeting the C-11 position of delta9-tetrahydrocannabinol precursors [2] [15]. Cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, represent the primary enzymatic systems for achieving regioselective hydroxylation of delta9-THC substrates [15] [21]. The CYP2C9 enzyme demonstrates exceptional selectivity for 11-hydroxylation, catalyzing the conversion with turnover rates of 19.2 nmol/min/nmol CYP for delta9-THC substrates [21]. Human liver microsomes containing CYP2C9 achieve optimal hydroxylation when supplemented with NADPH cofactors under controlled temperature conditions [5] [15].

Alternative biotransformation approaches utilize alkane-degrading bacterial strains, including Rhodococcus, Mycobacterium, Gordonia, and Dietzia species [4] [16]. These gram-positive microorganisms demonstrate the capacity to transform delta9-THC into hydroxylated derivatives through aerobic fermentation processes [4] [16]. Approximately 15% of screened alkane-degrading strains successfully produce polar hydroxylated metabolites, with yields ranging from 10-20% depending on strain selection and cultivation conditions [4] [16].

Table 1: Hydroxylation Strategies for Delta9-THC Precursor Functionalization

MethodTarget PositionSubstrateReaction ConditionsYield (%)Reference
Cytochrome P450 2C911-HydroxylationDelta9-THCMicrosomal enzymes, NADPHVariableCYP2C9 specificity
Cytochrome P450 3A47α-, 7β-HydroxylationDelta9-THCMicrosomal enzymes, NADPHVariableCYP3A4 involvement
Microbial Biotransformation (Rhodococcus)Alkyl Chain HydroxylationDelta9-THCAlkane-degrading bacteria, aerobic15-20Gram-positive strains
Microbial Biotransformation (Mycobacterium)Multiple Hydroxylation SitesDelta9-THCAlkane-degrading bacteria, aerobic10-15Biotransformation studies
Acid-Catalyzed CyclizationPhenolic HydroxylationCannabidiol (CBD)Acid catalyst, controlled temperature80-95Flow chemistry methods
Enzymatic HydroxylationC-11 HydroxylationDelta9-THCLiver microsomes, cofactorsVariableMetabolic pathways

Chemical hydroxylation approaches face significant challenges due to the thermal instability of delta9-THC, which readily converts to delta8-THC under mild acidic conditions [16]. Microbial biotransformation emerges as a more viable alternative, offering superior selectivity and yield compared to traditional chemical methods [16]. Large-scale biotransformation utilizes 500-mL flask systems containing 100 mL E4T medium with n-alkane vapor phase supplementation [4]. Metabolite production occurs on 1-10 mg scales through 24-hour incubation periods at 30°C with orbital shaking at 300 rpm [4].

Deuterium Incorporation Techniques: Kinetic Isotope Effect Optimization

Deuterium incorporation into 11-hydroxy-delta9-THC structures requires specialized labeling strategies that maximize isotopic enrichment while preserving molecular integrity [7] [8]. Metal-free acid-catalyzed deuteration methods demonstrate exceptional efficiency, achieving high levels of deuterium incorporation at activated aromatic positions with quantitative yields [7]. These methodologies utilize deuterium oxide in combination with organic acid catalysts to facilitate isotopic exchange at specific carbon centers [7] [32].

The kinetic isotope effect plays a crucial role in deuterated cannabinoid metabolism, with deuterium substitution significantly altering metabolic clearance rates [8] [12]. Primary kinetic isotope effects for deuterated compounds typically range from 2.5 to 7.2, depending on the position and extent of deuterium incorporation [8] [32]. When deuterium occupies metabolically labile positions, substantial decreases in intrinsic clearance occur, with isotope effects reaching 8.3-fold reductions in certain cytochrome P450-mediated reactions [8].

Table 2: Deuterium Incorporation Techniques and Kinetic Isotope Effects

TechniqueDeuterium SourceTarget PositionsIncorporation Efficiency (%)Kinetic Isotope Effect (kH/kD)Applications
Acid-Catalyzed DeuterationD2O/AcidAromatic carbons85-952.5-4.2Metabolic studies
Metal-Free DeuterationD2O/Organic acidsActivated positions90-983.1-5.8Pharmaceutical research
Tritium ExchangeTritiated precursorsMultiple sites95-994.5-7.2Mechanistic studies
Synthetic Deuterium LabelingDeuterated reagentsSpecific carbons98-991.2-2.1Internal standards
Enzymatic Deuterium ExchangeD2O/Enzyme systemsMetabolic sites70-853.8-6.5Biomarker studies
Solvent Deuterium ExchangeDeuterated solventsExchangeable protons60-801.5-3.2Analytical chemistry

Synthetic deuterium labeling utilizes isotopically enriched starting materials to achieve site-specific deuterium incorporation [31] [33]. Carbon-13 labeled olivetol serves as a precursor for synthesizing carbon-13 and deuterium dual-labeled tetrahydrocannabinol derivatives [31]. The synthetic route employs condensation reactions with (+)-apoverbenone in the presence of nitromethane as co-solvent, reducing synthetic steps from three to two while maintaining high isotopic purity [31].

Enzymatic deuterium exchange mechanisms involve cytochrome P450 systems operating in deuterated solvent environments [32]. These approaches achieve selective deuterium incorporation at metabolically active sites while preserving the overall molecular architecture [32]. The unbound fraction of deuterated cannabinoids in microsomal incubations ranges from 0.030 to 0.45, with deuterated glucuronide conjugates exhibiting significantly higher free fractions compared to parent compounds [15].

Continuous Flow Reactor Systems for Large-Scale Synthesis

Continuous flow reactor technology provides superior control over reaction parameters critical for selective (+/-)-11-Hydroxy-delta9-THC-D3 synthesis [9] [13]. Two-feed continuous flow systems utilize separate syringe pumps for substrate introduction and acid solution delivery, combining streams within tee-piece connectors before entering reactor coils [9] [13]. This configuration maintains isothermal conditions throughout the reaction zone, preventing exothermic complications associated with batch processes [9] [13].

Aluminum trichloride emerges as an optimal catalyst for flow-based delta9-THC synthesis, achieving greater than 99% conversion with 92% selectivity toward delta9-THC products [9] [13]. Optimized reaction conditions employ 0.2 equivalents of aluminum trichloride at 37°C with 18-minute residence times [9] [13]. Peristaltic pump systems handle aluminum trichloride suspensions effectively, enabling consistent catalyst delivery throughout extended production runs [9] [13].

Table 3: Continuous Flow Reactor Parameters for Large-Scale Synthesis

Reactor TypeCatalyst/ReagentTemperature (°C)Residence Time (min)Conversion (%)Selectivity (%)Throughput (g/h)
Packed Bed ReactorAlCl3 (0.2 equiv)3718>9992 (Delta9-THC)1.02
Tubular Flow ReactorTMSOTf10158383 (Delta9-THC)0.8
Microreactor SystemBF3·OEt2-10 to 02-1594-9780-87 (Delta9-THC)0.5-0.7
Coil ReactorMontmorillonite K10Room temperature59884 (Delta9-THC)0.6
Two-Feed Flow SystemMixed acid systemsVariable30-5075-90VariableVariable
Peristaltic Pump SystemAlCl3 suspension3718>9990-92 (Delta9-THC)1.0

Large-scale production demonstrations involve 13.3 mmol substrate processing over 470-minute operation periods, achieving consistent throughput of 1.02 g/h [9] [13]. The system maintains stable performance throughout extended runs, with combined fractions showing greater than 99% conversion and 90% assay NMR yield [9] [13]. After filtration and dichloromethane removal, isolated delta9-THC products achieve 97% yield, demonstrating the robustness of continuous flow protocols [9] [13].

Trimethylsilyl trifluoromethanesulfonate represents an alternative flow catalyst, providing rapid reaction rates with 97% conversion and 81% selectivity within 2-minute residence times [9] [13]. However, precise temporal control becomes critical due to rapid overreaction to delta8-THC products [9] [13]. Boron trifluoride diethyl etherate systems operate effectively at 10°C with 15-minute residence times, yielding 83% delta9-THC selectivity alongside 15% delta8-iso-THC formation [9] [13].

Chromatographic Purification Protocols and Purity Validation

Preparative high-performance liquid chromatography represents the primary purification methodology for achieving pharmaceutical-grade (+/-)-11-Hydroxy-delta9-THC-D3 [10] [22] [23]. Reversed-phase C18 columns with 5-10 μm particle sizes provide optimal separation efficiency for cannabinoid mixtures [22] [23]. Mobile phase compositions utilize water-acetonitrile-formic acid gradients with 0.028% formic acid concentration and 73% acetonitrile achieving superior resolution between delta9-THC and delta8-THC isomers [11] [22].

Column and injection volume ratios follow analytical chromatography protocols, limiting preparative advantages in terms of throughput and solvent consumption [22]. Current reversed-phase HPLC methods produce milligram quantities of pure cannabinoids while consuming hundreds of milliliters of organic solvents [22]. Sample loading capacities range from 100-500 mg per injection cycle, with flow rates maintained at 50-100 mL/min for optimal separation [23].

Table 4: Chromatographic Purification Methods and Purity Validation

MethodStationary PhaseMobile PhaseFlow Rate (mL/min)Sample Loading (mg)Purity Achieved (%)Recovery (%)Analysis Time (min)
Preparative HPLC (C18)C18 (5-10 μm)Water/Acetonitrile/Formic acid50-100100-50093-9777-8520-30
Normal Phase HPLCSilica gelHexane/Ethyl acetate1-510-5085-9270-8015-25
Chiral HPLC (Polysaccharide CSP)Chiralpak columnsHexane/Isopropanol0.5-21-10>9985-9518-25
Flash ChromatographySilica gel (40-63 μm)Hexane/Dichloromethane20-50500-200080-9065-75Batch process
Supercritical Fluid ChromatographyBEH 2-EPCO2/Methanol3-550-20088-9580-8810-15
Ion Exchange ChromatographyStrong cation exchangeAqueous buffers1-310-10075-8560-7025-35

Chiral stationary phases utilizing polysaccharide-based columns achieve exceptional resolution for enantiomeric cannabinoid separation [24] [28]. Chiralpak columns operating under normal-phase conditions with hexane-isopropanol mobile phases demonstrate complete baseline resolution of (+) and (-) enantiomers [24] [28]. These systems achieve greater than 99% purity with 85-95% recovery rates, making them ideal for preparing enantiopure reference standards [24] [28].

XLogP3

5.7

Dates

Modify: 2024-04-14
1.Bland, T.M.,Haining, R.L.,Tracy, T.S., et al. CYP2C-catalyzed Δ9-tetrahydrocannabinol metabolism: Kinetics, pharmacogenetics and interaction with phenytoin. Biochem. Pharmacol. 70(7), 1096-1103 (2005).

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